![molecular formula C11H12N2Si B13699444 5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)
5-[(Trimethylsilyl)ethynyl]picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Trimethylsilyl)ethynyl]picolinonitrile is a chemical compound with the molecular formula C11H12N2Si It is a derivative of picolinonitrile, where a trimethylsilyl group is attached to the ethynyl moiety at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Trimethylsilyl)ethynyl]picolinonitrile typically involves the reaction of 5-bromo-2-picolinonitrile with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(0) complex, such as Pd(PPh3)4
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents, catalysts, and bases.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Trimethylsilyl)ethynyl]picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted picolinonitrile derivatives.
Aplicaciones Científicas De Investigación
5-[(Trimethylsilyl)ethynyl]picolinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-[(Trimethylsilyl)ethynyl]picolinonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity to various targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-[(Trimethylsilyl)ethynyl]picolinonitrile
- 3-Amino-5-[(Trimethylsilyl)ethynyl]picolinonitrile
- 5-[(Trimethylsilyl)ethynyl]-2-picolinonitrile
Uniqueness
5-[(Trimethylsilyl)ethynyl]picolinonitrile is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the picolinonitrile core makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H12N2Si |
|---|---|
Peso molecular |
200.31 g/mol |
Nombre IUPAC |
5-(2-trimethylsilylethynyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)7-6-10-4-5-11(8-12)13-9-10/h4-5,9H,1-3H3 |
Clave InChI |
DXJAFMADFPEPES-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CN=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


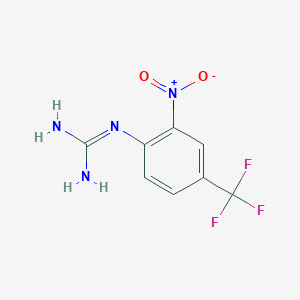
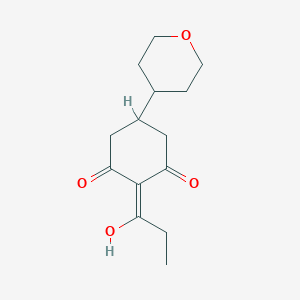
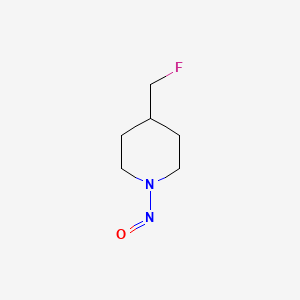
![3-[3-(Cyclohexylmethoxy)phenyl]-3-hydroxypropanenitrile](/img/structure/B13699376.png)
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile](/img/structure/B13699382.png)

![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
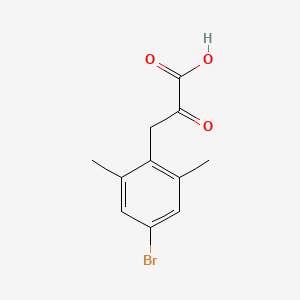
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
![(R)-2-Acetamido-3-[[2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio]propanoic Acid](/img/structure/B13699412.png)

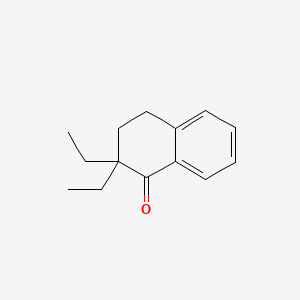
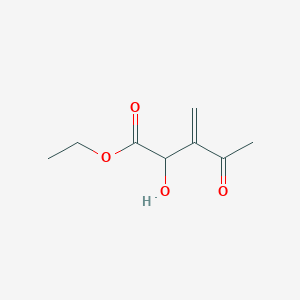
![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
